Ammonium hydrogen malate
Description
Significance in Contemporary Chemical and Materials Sciences
Ammonium (B1175870) hydrogen malate (B86768) is recognized for its role in the development of novel materials, particularly in the field of nonlinear optics (NLO). orcid.orgacs.org Its crystalline structure and the presence of hydrogen bonds make it a subject of study for crystal engineering, a field focused on designing new materials with predictable structures and properties. acs.orgacs.org The ability to form layered structures through hydrogen bonding is a key feature that allows for the creation of predictable two-dimensional frameworks. acs.org Research into its properties contributes to the broader understanding of how molecular building blocks can be assembled into functional materials. acs.org
Historical Context and Evolution of Research on Ammonium Hydrogen Malate
The study of this compound is an extension of the broader historical interest in malic acid and its salts, known as malates. Malic acid was first isolated from apple juice in 1785 by Carl Wilhelm Scheele. atamanchemicals.comdrinklmnt.comatamankimya.combionity.com Two years later, Antoine Lavoisier named it "acide malique," derived from the Latin word for apple, "mālum". atamanchemicals.comdrinklmnt.comatamankimya.combionity.com The salts of malic acid, including this compound, have since become subjects of investigation. atamanchemicals.comwikipedia.org Early research focused on understanding the fundamental crystal structures of malate salts. iucr.org More recent investigations have delved into the specific properties of this compound, such as its thermal, mechanical, and optical characteristics, driven by its potential applications in materials science. orcid.orgsrmrmp.edu.in
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5972-71-4 |
|---|---|
Molecular Formula |
C4H9NO5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
Related CAS |
20261-05-6 5972-71-4 |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies
Solution Growth Techniques
Solution growth techniques are the predominant methods for producing ammonium (B1175870) hydrogen malate (B86768) crystals. These techniques involve dissolving the synthesized salt in a suitable solvent to create a supersaturated solution, from which crystals can form as the solvent evaporates or the temperature is altered.
Slow Evaporation Methodologies
The slow evaporation technique is a widely used and straightforward method for growing ammonium hydrogen malate crystals at ambient temperature. wisdomlib.org This method involves preparing a saturated or near-saturated solution of this compound in a suitable solvent, typically deionized water. researchgate.netchesci.com The solution is then placed in a clean container, often a beaker or crystallization dish, and covered in a way that allows for gradual evaporation of the solvent. mit.educhemistryviews.org This controlled evaporation increases the solute concentration, leading to supersaturation and subsequent crystal nucleation and growth. wisdomlib.orgmit.edu
For instance, optically clear single crystals of ammonium hydrogen L-malate (B1240339) with dimensions up to 23×9×4 mm³ have been successfully grown using this method. researchgate.netresearchgate.net The process involves synthesizing the this compound salt and then purifying it through repeated recrystallization. chesci.com The purified salt is dissolved in a solvent to create a saturated solution, which is then filtered and allowed to evaporate slowly over a period of time, which can be as long as 60 days, to yield well-defined crystals. chesci.com The rate of evaporation is a critical parameter and can be controlled by adjusting the perforations in the container's cover. chemistryviews.org A slower evaporation rate generally leads to fewer nucleation sites and promotes the growth of larger, higher-quality crystals. mit.edu
Slow Cooling Techniques
The slow cooling method is another effective technique for the crystallization of this compound, particularly for solutes that exhibit a significant change in solubility with temperature. chemistryviews.orgwashington.edu This technique involves preparing a saturated solution of the compound at an elevated temperature, just below the solvent's boiling point. mit.educhemistryviews.orgwashington.edu The hot, saturated solution is then transferred to a clean, stoppered container and allowed to cool down slowly to room temperature. chemistryviews.org This gradual decrease in temperature reduces the solubility of the this compound, leading to a supersaturated state and subsequent crystal formation. mit.edu
To achieve a very slow cooling rate, the container with the solution can be placed in a Dewar flask filled with hot water at a temperature slightly below that of the solution. chemistryviews.orgwashington.edu This setup ensures a gradual and controlled cooling process over several days, which is conducive to the growth of high-quality crystals. chemistryviews.org The use of solvent mixtures can sometimes enhance the quality and size of the crystals grown by this method. washington.edu
Sankaranarayanan–Ramasamy (SR) Method for Enhanced Growth
The Sankaranarayanan–Ramasamy (SR) method is a specialized unidirectional solution growth technique that has been employed to grow large, high-quality single crystals of various materials, including those with malate compounds. aip.orgalagappauniversity.ac.in This method is designed to overcome the limitations of conventional slow evaporation and slow cooling techniques, such as uncontrolled nucleation and solvent inclusions. aip.org The SR method involves growing a crystal from a seed in a specific crystallographic direction within a specially designed apparatus, often a glass ampoule. researchgate.net
This technique has been successfully used to grow large unidirectional crystals of materials like ammonium dihydrogen orthophosphate. researchgate.net For example, a crystal with a diameter of 20 mm and a length of 60 mm was grown using a seed oriented in the <110> direction. researchgate.net The SR method offers the advantage of achieving nearly 100% solute-crystal conversion efficiency and can produce crystals with improved mechanical and optical properties compared to those grown by conventional methods. aip.orgresearchgate.net For instance, crystals grown by the SR method have been shown to have higher transmittance and hardness. aip.org
Precursor Materials and Purity Considerations in Crystal Growth
The quality of the precursor materials is of paramount importance in the synthesis and crystal growth of this compound. washington.eduhamptonresearch.com High-purity starting materials are essential for obtaining high-quality single crystals with minimal defects. hamptonresearch.com Impurities present in the precursor materials can be incorporated into the crystal lattice, leading to structural imperfections and adversely affecting the physical properties of the crystal. mdpi.com
In the synthesis of this compound, DL-malic acid and an ammonia (B1221849) solution are the primary precursors. chesci.com It is common practice to use high-purity chemicals and deionized water as the solvent to minimize the introduction of impurities. scispace.com To further enhance the purity of the synthesized salt, a repeated recrystallization process is often employed before the final crystal growth experiment. chesci.com This involves dissolving the synthesized material and then allowing it to crystallize again, leaving impurities behind in the solution.
Optimization of Growth Parameters
The optimization of growth parameters is a crucial step in obtaining large, high-quality single crystals of this compound suitable for various characterization studies and applications. This involves a systematic investigation of the factors that influence the crystallization process.
Solubility Studies for Optimized Crystal Growth Conditions
Solubility is a fundamental parameter in solution-based crystal growth, and its determination is a prerequisite for optimizing the growth conditions of this compound. The solubility of a compound in a particular solvent and at different temperatures dictates the conditions required to achieve the supersaturation necessary for crystal nucleation and growth. nih.gov
By conducting solubility studies, a phase diagram can be constructed, which maps the solubility curve of the compound. nih.gov This diagram delineates the regions of undersaturation, metastable zone, and nucleation zone. nih.gov For optimal crystal growth, the process should be initiated in the nucleation zone to induce the formation of crystal seeds, and then the conditions should be shifted to the metastable zone, where slow and orderly crystal growth can occur. nih.gov
Temperature Control During Crystallization Processes
Temperature is a critical parameter in the crystallization of this compound as it directly influences the solubility of the salt and the kinetics of crystal growth. Precise temperature control is essential for obtaining large, high-quality crystals with minimal defects.
The slow evaporation method is often conducted at a stable room temperature to ensure a slow and consistent rate of crystal growth. researchgate.net Another effective technique involves controlled cooling, where a saturated solution prepared at an elevated temperature is gradually cooled. google.com This reduction in temperature decreases the solubility of the this compound, inducing supersaturation and subsequent crystallization.
The rate of cooling is a determining factor in the size and perfection of the resulting crystals. A slow, programmed cooling rate allows for the orderly deposition of molecules onto the crystal lattice, resulting in larger and more structurally perfect crystals. Conversely, rapid cooling can lead to the formation of many small, often imperfect, crystals due to rapid nucleation. The initial crystallization temperature is the point at which the solution becomes saturated and crystals begin to form. For similar ammonium salts, this initial temperature is a key factor in predicting crystal formation. e3s-conferences.orgresearchgate.net
Advanced Purification Techniques for Synthesized Crystalline Material
To achieve high purity, the synthesized this compound crystals must be subjected to advanced purification techniques. The most common and effective method for purifying crystalline solids is recrystallization. ias.ac.in This technique leverages the differences in solubility between the desired compound and any impurities present.
The process involves the following steps:
Dissolution : The impure crystalline material is dissolved in a minimum amount of a suitable hot solvent (typically deionized water for this compound) to create a saturated solution.
Hot Filtration (if necessary) : If insoluble impurities are present, the hot, saturated solution is filtered to remove them.
Cooling : The hot, clear solution is then allowed to cool slowly and without disturbance. As the temperature decreases, the solubility of the this compound drops, and it begins to crystallize out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the solvent.
Collection : The purified crystals are collected by filtration.
Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any remaining mother liquor and then dried.
For achieving very high levels of purity, this recrystallization process can be repeated multiple times. ias.ac.in Each cycle further reduces the concentration of impurities in the final crystalline product.
Table 2: Recrystallization Process Overview
| Step | Procedure | Purpose |
|---|---|---|
| 1. Dissolution | Dissolve crude crystals in a minimum volume of hot solvent. | Create a saturated solution of the target compound. |
| 2. Cooling | Allow the hot solution to cool slowly and undisturbed. | Induce crystallization of the pure compound, leaving impurities in the solution. |
| 3. Collection | Separate the formed crystals from the mother liquor via filtration. | Isolate the purified product. |
| 4. Washing | Rinse the collected crystals with a small amount of cold solvent. | Remove any adhering impurities from the crystal surfaces. |
Crystallographic and Structural Investigations
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is a pivotal technique for the unambiguous determination of a compound's three-dimensional structure at the atomic level. For ammonium (B1175870) hydrogen L-malate (B1240339), SCXRD studies have been fundamental in establishing its crystal system, space group, and precise unit cell dimensions. researchgate.netiucr.org
Single crystal X-ray diffraction studies have confirmed that ammonium hydrogen L-malate (AHM) crystallizes in the orthorhombic crystal system. researchgate.netiucr.org The systematic extinctions observed in the diffraction data led to the assignment of the non-centrosymmetric space group P2₁2₁2₁. researchgate.netiucr.org This space group is consistent for the L-malate enantiomer of the compound. iucr.org
The analysis of diffraction data has yielded precise unit cell parameters for ammonium hydrogen L-malate. These parameters define the dimensions of the fundamental repeating unit of the crystal lattice. The determined values for the l-malate form are presented in the table below. iucr.org
| Parameter | Value |
| a | 7.625 (3) Å |
| b | 8.106 (4) Å |
| c | 10.607 (4) Å |
| Z (Formula units per cell) | 4 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Table 1: Unit cell parameters for ammonium hydrogen L-malate. iucr.org
Crystals of ammonium hydrogen L-malate have been successfully cultivated using the slow evaporation solution technique at room temperature from an aqueous solution. researchgate.netiucr.org This method has produced optically clear, single crystals with notable dimensions, reaching up to 23×9×4 mm³. researchgate.net
Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Crystalline Nature
Powder X-ray diffraction (PXRD) analysis has been employed to verify the crystalline nature and confirm the phase identity of synthesized ammonium hydrogen L-malate. researchgate.net The technique is crucial for ensuring the bulk material consists of the desired crystalline phase and is free from amorphous content or crystalline impurities. acs.orgresearchgate.net Studies have reported the recording of the powder X-ray diffraction pattern for the grown crystals, confirming their structural identity. researchgate.net
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection and Defect Analysis
The crystalline quality of materials like ammonium hydrogen L-malate can be assessed using high-resolution X-ray diffraction (HRXRD). mahendrapublications.comresearchgate.net This technique is highly sensitive to minute structural imperfections such as internal grain boundaries or other defects within the crystal lattice. mahendrapublications.com For high-quality organic single crystals, HRXRD analysis typically reveals a sharp diffraction curve, indicating a high degree of crystalline perfection. mahendrapublications.com Physical characterization studies, including those employing HRXRD, have been undertaken for ammonium hydrogen L-malate to evaluate its quality. mahendrapublications.com
Hydrogen Bonding Network Analysis
The crystal structure of ammonium hydrogen L-malate is extensively stabilized by a three-dimensional network of hydrogen bonds, in addition to the expected Coulombic interactions between the ammonium cation (NH₄⁺) and the hydrogen malate (B86768) anion. iucr.org Structural analysis reveals that all non-aliphatic hydrogen atoms—those of the ammonium ion and the hydroxyl and carboxyl groups of the malate anion—are active participants in this hydrogen-bonding scheme. iucr.org
Characterization of Intermolecular Hydrogen Bonds
In the crystal structure of ammonium hydrogen malate, intermolecular hydrogen bonds play a crucial role in the formation of its three-dimensional architecture. The ammonium ion (NH₄⁺) is a key participant, engaging in four N-H···O hydrogen bonds with neighboring malate anions. The lengths of these bonds typically range from 2.80 to 2.99 Å. scispace.com These interactions link the ammonium cations to the hydrogen malate anions, creating a robust network.
The hydrogen malate anions themselves form infinite layers through intermolecular hydrogen bonds. acs.org Specifically, two primary intermolecular O-H···O hydrogen bonds are responsible for creating these anionic sheets. acs.org This layered arrangement is a recurring motif observed in various hydrogen malate salts, highlighting the reliability of the hydrogen malate anion as a building block in crystal engineering. acs.org
Examination of Intramolecular Hydrogen Bond Features
A significant feature of the hydrogen malate anion is the presence of a strong intramolecular O-H···O hydrogen bond. researchgate.netacs.org This bond occurs between the two carboxyl groups of the malate molecule, leading to the formation of a seven-membered ring, denoted as an S(7) graph-set motif. researchgate.net In many hydrogen malate salts, this intramolecular hydrogen bond is characterized by a short O···O distance, approximately 2.42 Å. acs.org
The nature of this intramolecular hydrogen bond can be symmetric, where the hydrogen atom is positioned midway between the two oxygen atoms. acs.org This symmetry is often confirmed by crystallographic studies, where the acidic hydrogen atom lies on a mirror plane that bisects the hydrogen maleate (B1232345) residue. core.ac.uk The stability conferred by this intramolecular hydrogen bond is significant, as indicated by the difference in pKa values between maleic acid (the cis isomer) and fumaric acid (the trans isomer). acs.org Intramolecular hydrogen bonds are noted to be generally shorter than intermolecular ones with similar characteristics. acs.org
The table below provides a summary of typical hydrogen bond lengths observed in this compound and related structures.
| Bond Type | Description | Typical Length (Å) |
| N-H···O | Intermolecular bond between ammonium and malate ions | 2.80 - 2.99 scispace.com |
| O-H···O | Intramolecular bond within the malate anion | ~2.42 acs.org |
Influence of the Ammonium Ion on Hydrogen Bond Architecture
The ammonium ion (NH₄⁺) plays a directive role in the hydrogen bond architecture of this compound. Being a tetrahedral cation, it acts as a hydrogen bond donor, forming N-H···O bonds that connect different components of the crystal structure. nih.govwhiterose.ac.uk The presence of the ammonium ion can lead to structures that are isostructural with their potassium and rubidium salt counterparts, although minor changes are observed due to the formation of the N-H···O hydrogen bonds. core.ac.uk
Formation of Hydrogen-Bonded Supramolecular Frameworks
This hierarchical assembly, directed by specific and directional hydrogen-bond interactions, is a fundamental concept in crystal engineering. acs.org The resulting frameworks can exhibit varied architectures depending on the specific interactions and packing motifs. acs.org In some cases, these frameworks can create porous materials with open sites, a property that is of interest for applications such as molecular recognition and gas separation. nih.govrsc.org The controlled assembly of these frameworks demonstrates how hydrogen bonding can be utilized to design and construct predictable multidimensional architectures from ionic building blocks. acs.org
Structural Responses to External Stimuli
Pressure-Induced Structural Transformations and Phase Transitions
The application of external pressure can induce significant structural changes and phase transitions in hydrogen-bonded molecular crystals like this compound. In the related family of hydrogen maleates with small cations, including ammonium, compression leads to various structural transformations. researchgate.net
One of the key effects of pressure is the rearrangement of hydrogen bonding. researchgate.net Specifically, the initially symmetric intramolecular hydrogen bond in the maleate anion can become localized on one of the oxygen atoms under pressure. This proton transfer can lead to a break in the crystal's symmetry. researchgate.net Such pressure-induced phase transitions are often reversible. researchgate.net
Studies on other ammonium salts, like ammonium formate (B1220265) and ammonium bromide, have also demonstrated pressure-induced phase transitions characterized by the rearrangement of hydrogen-bonded networks and changes in the crystal lattice. figshare.comresearchgate.net For example, in ammonium formate, a structural phase transition is observed around 1.8 GPa, indicated by abrupt changes in Raman spectra. figshare.com These transformations highlight the dynamic nature of the crystal structure in response to external stimuli. The investigation of high-density enantiomers separating from low-density racemates under pressure further illustrates the profound impact of pressure on crystallization and phase stability. nih.gov
Hydrogen Bond Rearrangement and Proton Localization Under Pressurenih.gov
Information on the high-pressure behavior of this compound, specifically regarding hydrogen bond rearrangement and proton localization, is not available in the surveyed scientific literature.
Spectroscopic Characterization Techniques
UV-Visible-NIR Transmission Spectroscopy and Optical Absorption Spectral Studies
The optical transmission characteristics of ammonium (B1175870) hydrogen l-malate (B1240339) (AHM) have been investigated using UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy to determine its suitability for optical applications. These studies are crucial for identifying the transmission window, the lower cut-off wavelength, and the optical band gap of the crystal.
In a study by K. Boopathi and P. Ramasamy, the UV-Vis-NIR transmission spectrum of an ammonium hydrogen l-malate single crystal was recorded. researchgate.net The analysis revealed a wide optical transmission window for the AHM crystal. researchgate.net This high transparency in the visible and near-infrared regions is a vital characteristic for materials intended for nonlinear optical (NLO) applications. The spectrum showed a lower ultraviolet (UV) cut-off wavelength at 240 nm. researchgate.net The absence of significant absorption in the visible range is attributed to the electronic structure of the molecule, where the σ-electrons in the C-H and C-C bonds require high energy for excitation, and the delocalized π-electrons are responsible for the NLO properties. researchgate.net
The optical absorption coefficient (α) was calculated from the transmittance data, and the optical band gap (E_g) was determined using Tauc's relation for a direct band gap material. The calculated value for the optical band gap of the AHM crystal was found to be 5.1 eV. researchgate.net This wide band gap further confirms the crystal's transparency in the visible region, a necessary feature for second harmonic generation. researchgate.net
Another investigation by M. Saravanan and colleagues also characterized the optical properties of AHM crystals grown by a slow cooling method. researchgate.net Their linear optical study using a UV-Vis spectrophotometer confirmed the crystal's high transparency throughout the entire visible region, which is an essential prerequisite for a nonlinear crystal. researchgate.net The study reported a UV cut-off wavelength at 238 nm. The wide transmission range observed makes the crystal a suitable candidate for frequency conversion applications. researchgate.net
The research findings on the optical properties of ammonium hydrogen l-malate are summarized in the table below.
| Optical Parameter | Value Reported by Boopathi et al. (2014) | Value Reported by Saravanan et al. (2016) |
| UV Cut-off Wavelength | 240 nm | 238 nm |
| Transmission Region | Good transparency in the entire visible and NIR regions | Good optical transparency in the entire visible region |
| Optical Band Gap (E_g) | 5.1 eV | Not specified in the provided search results |
Advanced Material Properties and Applications
Nonlinear Optical (NLO) Properties
Ammonium (B1175870) hydrogen malate (B86768) (AHM) has been identified as an organic nonlinear optical crystal, synthesized and grown successfully via the slow evaporation solution method. researchgate.net Its NLO properties are crucial for applications in frequency conversion and other photonic technologies.
Second Harmonic Generation (SHG) Efficiency Measurement and Comparative Analysis
The nonlinear optical behavior of Ammonium hydrogen L-malate (B1240339) has been confirmed through the Kurtz-Perry powder technique. researchgate.net Research indicates that the second harmonic generation (SHG) efficiency of AHM is approximately 1.2 times that of Potassium Dihydrogen Phosphate (B84403) (KDP), a widely used inorganic NLO material. researchgate.net This superior efficiency highlights its potential as a promising material for frequency doubling applications. For context, other malate-based NLO crystals exhibit varying efficiencies, such as L-histidinium hydrogen malate with an efficiency of 0.70 times that of KDP and Cesium hydrogen L-malate monohydrate with an efficiency about 2.5 times greater than KDP. core.ac.ukresearchgate.net
| Compound | Relative SHG Efficiency (vs. KDP) |
| Ammonium hydrogen L-malate | 1.2 |
| Potassium Dihydrogen Phosphate (KDP) | 1.0 |
| L-histidinium hydrogen malate | 0.70 |
| Cesium hydrogen L-malate monohydrate | ~2.5 |
This table presents comparative SHG efficiency data for Ammonium hydrogen malate and other relevant NLO crystals.
Optical Transparency Range for Optoelectronic Applications
The optical transmittance of a material is a critical factor for its use in optoelectronic devices. Ammonium hydrogen L-malate demonstrates a wide optical transparency window, extending from the ultraviolet to the near-infrared region. researchgate.net Studies using UV-vis-NIR spectroscopy show that the material is transparent in the wavelength range of 215 nm to 1100 nm. researchgate.net The lower cut-off wavelength is observed at 215 nm. researchgate.net This broad transmission range is a key advantage, making AHM suitable for various NLO applications that require low absorption of both the fundamental and the second-harmonic wavelengths. researchgate.net
| Property | Value |
| Transparency Range | 215 nm - 1100 nm |
| UV Cut-off Wavelength | 215 nm |
This table summarizes the key optical transparency characteristics of Ammonium hydrogen L-malate.
Laser Damage Threshold Studies
The laser damage threshold (LDT) is a crucial parameter that determines the durability of an NLO crystal in high-power laser applications. Investigations have been conducted to characterize the LDT of Ammonium hydrogen L-malate. orcid.org A high LDT value is essential for materials used in devices that handle intense laser beams, as it signifies greater resistance to laser-induced damage. For comparison, other organic NLO crystals such as 8-hydroxyquinolinium hydrogen maleate (B1232345) have reported LDT values of 1.2 GW/cm². researchgate.net The ability of AHM to withstand high laser intensities is a key factor in its viability for practical NLO devices.
Birefringence Characteristics and Optical Anisotropy
The optical properties of this compound are inherently linked to its crystal structure. As a chiral molecule, its crystals exhibit optical anisotropy, meaning the refractive index varies with the polarization and propagation direction of light. flack.ch This property is the basis for birefringence, which is fundamental for achieving phase-matching in second harmonic generation and other frequency conversion processes. The anisotropic nature of the crystal is essential for its function as an NLO material. researchgate.net While specific birefringence values for AHM are detailed in specialized literature, the presence of this characteristic is a prerequisite for its observed NLO activity.
Electrical and Dielectric Characteristics
The electrical and dielectric properties of Ammonium hydrogen L-malate have been investigated to understand its behavior under an applied electric field, which is pertinent for its potential use in electro-optic applications. researchgate.netresearchid.co
Dielectric Constant and Dielectric Loss Analysis
Similarly, the dielectric loss, which represents the energy dissipated, is also observed to be higher at lower frequencies and decreases with increasing frequency. researchgate.netchesci.com A low dielectric loss at high frequencies is a desirable characteristic for NLO materials, as it indicates higher optical quality and a lower concentration of defects. researchid.co The anisotropic nature of the AHM crystal is also reflected in its dielectric properties. researchgate.net
| Property | Frequency Dependence | Implication |
| Dielectric Constant | High at low frequencies, decreases with increasing frequency. | Indicates the contribution of multiple polarization mechanisms. |
| Dielectric Loss | High at low frequencies, decreases with increasing frequency. | Low loss at high frequencies suggests enhanced optical quality with fewer defects. |
This table outlines the general dielectric behavior of Ammonium hydrogen L-malate as a function of frequency.
AC Conductivity Investigations
Studies on compounds structurally related to this compound, such as ammonium hydrogen tartrate, provide insights into its potential electrical conductivity behavior. For instance, investigations on single crystals of ammonium hydrogen tartrate have shown that the electrical conductivity is influenced by temperature. These studies typically reveal two distinct conductivity mechanisms corresponding to low and high-temperature ranges. ias.ac.in
In such compounds, the conductivity in the lower temperature range is often attributed to extrinsic factors, such as the movement of impurities or vacancies. For example, in ammonium hydrogen tartrate, this extrinsic conductivity is associated with the mobility of (NH₄)⁺ or (HCOOH)⁻ ion vacancy impurities. The energy required to move these permanent defects dictates the activation energy in this range. ias.ac.in At higher temperatures, the conductivity becomes intrinsic, primarily resulting from thermally generated defects within the pure crystal lattice. ias.ac.in
Piezoelectric Phenomena and Charge Coefficient Determination
This compound belongs to a class of non-centrosymmetric crystals, a prerequisite for exhibiting piezoelectricity—the generation of an electrical charge in response to applied mechanical stress. This property is quantified by the piezoelectric coefficient (d). britannica.com While direct measurements for this compound are not specified in the provided research, data from analogous materials offer a comparative context. For instance, ammonium dihydrogen phosphate (ADP), another ammonium-based salt, is a well-known piezoelectric material with a piezoelectric coefficient (d₃₁) of approximately 5 x 10⁻¹¹ m/V. britannica.comnih.gov
The piezoelectric effect in such molecular crystals often arises from the specific arrangement of ions and the hydrogen bonding network within the crystal structure. ijrbat.in For example, cesium hydrogen L-malate monohydrate, a related malate salt, has been shown to display an exceptionally large piezoelectric coefficient of d₂₂ = 23.7 pm/V. researchgate.net This highlights the potential for significant piezoelectric activity in metal-organic malate compounds. The determination of the piezoelectric charge coefficient for this compound would require experimental measurement, typically using techniques that apply a known stress and measure the resulting surface charge.
Ferroelectric Behavior and Phase Transitions
Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field. This behavior is often temperature-dependent and is associated with structural phase transitions. ucl.ac.uk this compound is a candidate for ferroelectric behavior, a property observed in related ammonium salts and malates. For example, ammonium dihydrogen phosphate (ADP) undergoes a phase transition from a paraelectric phase to an antiferroelectric phase at temperatures below 148.5 K. ijrbat.in
Research on other related compounds, such as [NH₄][Zn(HCOO)₃], shows a ferroelectric structural phase transition at 190 K, driven by the ordering of the ammonium cations. ucl.ac.uk Similarly, studies on sodium L-malate have indicated the presence of reversible phase transitions at approximately 310 K, 325 K, and 360 K, suggesting potential ferroelectric properties. researchgate.net The investigation of ferroelectricity in this compound would involve measuring its dielectric properties as a function of temperature to identify any characteristic peaks or anomalies that signify a phase transition. The nature of these transitions, whether first or second order, can be further elucidated through detailed thermal analysis and structural studies. arxiv.org
Mechanical Properties of Crystalline Forms
The mechanical strength and behavior of crystalline materials are crucial for their practical applications. For this compound, these properties have been investigated through microhardness measurements.
Microhardness Measurements (e.g., Vickers Microhardness)
Vickers microhardness tests have been conducted on single crystals of L-ammonium hydrogen malate (AHM) to determine their resistance to plastic deformation. nih.gov The Vickers hardness number (Hv) is calculated using the formula:
Hv = 1.8544 P / d2
where P is the applied load and d is the average diagonal length of the indentation. ijrbat.in
For AHM crystals, it has been observed that the Vickers hardness number increases with an increasing load. This indicates that the material exhibits indentation size effect, a common phenomenon in crystalline materials. nih.gov
Table 1: Vickers Microhardness Data for Ammonium Hydrogen L-Malate
| Applied Load (P) in g | Vickers Hardness Number (Hv) |
|---|---|
| 25 | 38 |
| 50 | 45 |
| 100 | 52 |
Data sourced from research on organic nonlinear optical crystal: Ammonium hydrogen L-malate. nih.gov
Work Hardening Coefficient Determination
The work hardening coefficient, also known as the strain hardening exponent (n), provides insight into a material's ability to be strengthened by plastic deformation. It is determined from the relationship between stress and strain in the plastic region, often described by the Hollomon equation:
σ = Kεn
where σ is the true stress, ε is the true strain, and K is the strength coefficient. totalmateria.com
For ammonium hydrogen L-malate, the work hardening coefficient has been determined from the slope of a log(P) versus log(d) plot, based on Meyer's law (P = adⁿ). The calculated value for the work hardening coefficient (n) for AHM crystals is 1.6. nih.gov A value of n greater than 2 generally signifies a soft material, while values less than 1.6 are indicative of soft materials. The obtained value suggests that AHM is a relatively hard material.
Photoluminescence (PL) Studies and Luminescent Properties
Photoluminescence is the emission of light from a material after the absorption of photons. This property is sensitive to the electronic structure and defects within the crystal. While specific photoluminescence studies on this compound are not detailed in the provided search results, research on related compounds like triglycine (B1329560) sulpho malate (TGSM) indicates that malate-containing crystals can exhibit interesting luminescent properties. aip.org
PL studies on TGSM have been conducted to understand its optical properties, often in conjunction with other characterization techniques like UV-visible spectroscopy. aip.org Typically, a PL spectrum will show one or more emission peaks at specific wavelengths when excited by a particular wavelength of light. The position and intensity of these peaks can provide information about the energy levels and recombination processes within the material. For a comprehensive understanding of this compound's luminescent properties, dedicated PL studies would be necessary to identify its characteristic emission spectra and potential applications in areas like optical sensing or light-emitting devices.
Etching Studies for Dislocation Density and Crystal Perfection
The primary goal of chemical etching is to selectively dissolve the material at the sites of dislocations, which are regions of higher strain energy, at a faster rate than the perfect crystal lattice. This differential dissolution creates etch pits on the crystal surface, and the density and morphology of these pits are indicative of the dislocation density and the crystal's perfection.
Detailed Research Findings from Analogous Systems:
Research on other organic single crystals, like those of the tartrate family, has demonstrated the efficacy of chemical etching in defect analysis. ias.ac.inias.ac.intandfonline.com For instance, in studies on ammonium hydrogen tartrate (AHT) crystals, specific etchants have been successfully employed to produce well-defined etch pits. ias.ac.inias.ac.in A solution of strontium chloride (SrCl₂) has been identified as an effective etchant for AHT, revealing rectangular-shaped etch pits on specific crystallographic faces. ias.ac.inias.ac.in The dislocation density in these crystals was determined to be on the order of 10³ cm⁻². ias.ac.inias.ac.in
Similarly, etching studies on other organic crystals have been instrumental in analyzing structural imperfections. researchgate.netscispace.comias.ac.in For example, methanol (B129727) has been used as an etchant for 4-chloroanilinium hydrogen (2R, 3R)-tartrate monohydrate (4CAHT) crystals, revealing triangular etch pits and providing information on the growth mechanism. scispace.com The choice of etchant and the etching conditions (e.g., concentration, time) are critical and are typically determined empirically for each type of crystal. ias.ac.in
Based on these analogous studies, a hypothetical etching study on this compound single crystals could involve the following steps:
Crystal Selection and Preparation: High-quality, solution-grown single crystals of this compound would be selected. The surfaces to be studied would be carefully cleaved or polished to ensure they are smooth and free from mechanical damage.
Etchant Selection: A range of potential etchants would be tested. Given the nature of this compound, these could include aqueous solutions of inorganic salts (like strontium chloride), alcohols (such as methanol or ethanol), or weak organic acids.
Etching Process: The crystals would be immersed in the selected etchant for a specific duration at a controlled temperature. The etching time is a critical parameter that influences the size and definition of the etch pits.
Microscopic Observation: After etching, the crystal surfaces would be examined under an optical microscope to observe the shape, size, and distribution of the etch pits. The dislocation density would be calculated by counting the number of pits per unit area.
The morphology of the etch pits can also provide information about the nature of the dislocations and the symmetry of the crystal face. For instance, the shape of the pits often corresponds to the point group symmetry of the crystal.
Illustrative Data Tables:
The following tables are hypothetical and are intended to illustrate the type of data that would be generated from etching studies on this compound, based on findings for similar organic crystals.
Table 1: Hypothetical Etching Parameters for this compound
| Etchant | Concentration | Temperature (°C) | Etching Time (s) | Observation |
| Strontium Chloride (SrCl₂) | 1.0 M | 25 | 30 | Well-defined, rhombic etch pits |
| Methanol | 99% | 25 | 60 | Shallow, triangular etch pits |
| Ethanol | 95% | 30 | 120 | No distinct etch pits observed |
| Water (Deionized) | - | 25 | 10 | Over-etching, surface dissolution |
Table 2: Hypothetical Dislocation Density Data for this compound
| Crystal Growth Method | Etchant Used | Crystal Face | Average Etch Pit Density (pits/cm²) | Crystal Perfection |
| Slow Evaporation | 1.0 M SrCl₂ | (100) | 2.5 x 10³ | Good |
| Unidirectional Method | 1.0 M SrCl₂ | (100) | 1.8 x 10³ | High |
| Slow Evaporation | Methanol | (010) | 3.1 x 10³ | Moderate |
These illustrative tables highlight how systematic etching studies can quantify crystal perfection and compare the quality of crystals grown by different methods. tandfonline.com The lower the etch pit density, the lower the dislocation density and the higher the crystalline perfection. Such studies are indispensable for optimizing crystal growth processes to produce high-quality single crystals for various advanced material applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., LCAO-MO, Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of ammonium (B1175870) hydrogen malate (B86768). Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are particularly powerful.
Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, are used to analyze the hydrogen-bonding geometries and interaction energies between the ammonium cation (NH₄⁺) and the hydrogen malate anion (HC₄H₄O₅⁻). tandfonline.com These calculations can systematically evaluate the stability of different hydrogen-bonding patterns, such as the interactions between the ammonium ion's protons and the carboxylate oxygen atoms of the malate anion. researchgate.net Studies on related ammonium carboxylate systems have shown that hydrogen bonds between the NH₄⁺ and COO⁻ groups are a dominant structural feature, a fact that can be quantified through ab initio energy calculations. researchgate.net
For instance, in a study of various tetraalkylammonium salts of carboxylic acids, theoretical calculations at the MP2/6-31G(d,p) level were used to analyze the interaction energies of hydrogen-bonding motifs between carboxyl and carboxylate groups. tandfonline.com Similar calculations for ammonium hydrogen malate would elucidate the precise geometry and energetics of the ion pair, confirming the nature of the N-H···O hydrogen bonds.
Furthermore, ab initio path integral molecular dynamics (PIMD) has been employed to study related molecules like the hydrogen maleate (B1232345) anion to understand nuclear quantum effects. nih.gov Such methods could be applied to this compound to investigate the quantum nature of the protons in its strong hydrogen bonds, which is crucial for understanding proton localization and transfer dynamics. nih.govresearchgate.net
Density Functional Theory (DFT) Applications for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecular systems like this compound. DFT provides a balance between accuracy and computational cost, making it suitable for a range of applications.
DFT calculations can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net For the malate anion, these calculations reveal the regions most susceptible to electron donation and acceptance, respectively. researchgate.net The electrostatic potential map can also be generated to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack. researchgate.net
Studies on malic acid and its analogs have used DFT to calculate thermodynamic properties related to reaction mechanisms, such as antioxidant activity. researchgate.netthescipub.com For example, reaction enthalpies for processes like hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) can be computed to predict the most likely chemical behavior in different environments. researchgate.net While this compound itself is not primarily studied for antioxidant properties, these methods demonstrate the capability of DFT to predict reaction thermodynamics.
DFT is also instrumental in predicting binding energies. For instance, the binding energy between a metal ion like Zn²⁺ and the malate anion has been calculated to understand its role as an additive in electrolyte solutions. researchgate.net A similar approach for this compound would quantify the interaction strength between the ammonium cation and the hydrogen malate anion, providing insight into the stability of the salt.
Table 1: Examples of Properties Calculated Using DFT for Malate and Related Systems
| Property Calculated | System Studied | Significance | Reference |
| Binding Energies | Zn²⁺ with malate | Quantifies interaction strength in solution. | researchgate.net |
| HOMO/LUMO Surfaces | Malate anion | Identifies reactive sites and electronic character. | researchgate.net |
| Reaction Enthalpies (HAT, SPLET) | Malic acid analogs | Predicts thermodynamic feasibility of reaction pathways. | researchgate.netthescipub.com |
| Optimized Geometries | Binuclear oxidovanadium complexes with vitamin B6 | Predicts the most stable molecular structures. | researchgate.net |
| Magnetic Exchange Coupling | Binuclear oxidovanadium complexes | Characterizes magnetic interactions between metal centers. | researchgate.net |
Molecular Dynamics (MD) Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a "computational microscope" to observe atomic motions and conformational changes. Both classical and ab initio (e.g., Car-Parrinello) MD simulations are valuable for understanding the dynamics of this compound.
MD simulations can reveal the dynamic nature of hydrogen bonds within the crystal lattice or in solution. For crystalline maleic acid, a related dicarboxylic acid, Car-Parrinello MD (CPMD) simulations have shown that even at low temperatures, protons in hydrogen bonds are not static but are subject to thermal fluctuations. nih.gov Applying MD to this compound would allow for the study of the vibrational dynamics of the N-H···O hydrogen bonds and the flexibility of the malate carbon chain.
In biochemical contexts, MD simulations of enzymes like malate dehydrogenase have been used to understand how the protein's structure changes over time, for instance, revealing the motion of critical loops near the active site that are essential for binding substrates. plos.org While this is a more complex system, the underlying principles of simulating molecular motion are the same. For this compound, MD could be used to simulate its behavior in aqueous solution, examining the solvation structure and the dynamics of the ion pair. researchgate.net
Ab initio path integral molecular dynamics (PIMD) simulations performed on the related hydrogen maleate anion revealed that nuclear quantum effects can significantly influence the molecule's structure, such as inducing out-of-plane ring deformations that are not predicted by classical simulations. nih.gov This highlights the importance of quantum effects on the structural dynamics of hydrogen-bonded systems.
Modeling of Proton Transfer Dynamics Across Hydrogen Bonds
The presence of multiple donor and acceptor sites for protons makes this compound an interesting subject for studying proton transfer dynamics. The key interactions include proton transfer from the ammonium cation to the malate anion and potential intramolecular proton transfer within the hydrogen malate anion itself (between the carboxyl and carboxylate groups).
Computational models are essential for elucidating the mechanisms and timescales of these transfer events. Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) are powerful tools for this purpose. For example, CPMD simulations on crystalline maleic acid revealed that proton transfer occurs on a femtosecond timescale (2-9 fs) and that there is a coupling between proton jumps in adjacent intra- and intermolecular hydrogen bonds. nih.gov
For the hydrogen malate anion, the central hydrogen bond is a low-barrier hydrogen bond, where the proton can be shared between the two oxygen atoms. Theoretical studies on the hydrogen maleate anion have shown that the energy barrier for proton transfer is very low, and nuclear quantum effects can lead to the proton being delocalized at the center of the hydrogen bond. nih.gov Similar modeling for this compound would clarify whether the proton in the hydrogen malate anion is localized on one oxygen or shared between the two, and how the presence of the nearby ammonium cation influences this equilibrium. The degree of proton transfer from an acid to a base in protic ionic liquids, which are analogous to this compound, is a key parameter that can be estimated and understood through computational modeling.
Theoretical Prediction of Material Properties and Interactions
Theoretical calculations are crucial for predicting the material properties of this compound, from its crystal structure to its thermodynamic stability.
Structural Properties: DFT and other quantum chemical methods can predict the stable crystal packing of this compound by calculating the energies of different possible arrangements. This complements experimental techniques like X-ray diffraction. rsc.org For related ammonium carboxylate salts, analysis of crystal structures combined with theoretical considerations helps to understand how cation-anion interactions lead to extended motifs like chains, ladders, or nets. researchgate.net
Thermodynamic Properties: DFT calculations can be used to predict thermodynamic quantities such as the enthalpy of formation. By calculating the vibrational frequencies of the molecule, other properties like entropy and heat capacity can also be estimated. rsc.org These calculations are vital for understanding the stability of the compound under different temperatures and pressures. For example, studies on malic acid have used theoretical models to predict its accumulation in fruit vacuoles based on thermodynamic constraints. oup.com
Interaction with Other Molecules: The interaction of this compound with other molecules, such as water in a solution, can be modeled to predict solubility and solvation structure. MD simulations can provide detailed pictures of the hydration shells around the ammonium and hydrogen malate ions. researchgate.netcas.cz DFT calculations can quantify the binding energies of these interactions, explaining, for example, why malate is an effective additive in certain electrochemical systems by showing its preferential binding over water molecules. researchgate.net
Biochemical Roles and Metabolic Investigations in Vitro Focus
Involvement in Malate (B86768) Metabolism Pathways
Malate is a central metabolite in cellular bioenergetics. The presence of ammonium (B1175870) ions can influence the dynamics of these pathways.
The reversible conversion of L-malate (B1240339) to oxaloacetate is a critical reaction in metabolism, catalyzed by the enzyme malate dehydrogenase (MDH). portlandpress.comwikipedia.orgnih.gov This reaction is fundamental to the citric acid cycle and the malate-aspartate shuttle. nih.govresearchgate.netnih.gov MDH utilizes the cofactor NAD+/NADH, coupling the interconversion of malate and oxaloacetate to the cellular redox state. portlandpress.comwikipedia.orgnih.govresearchgate.net
The reaction is as follows: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺
The equilibrium of this reaction is highly dependent on the cellular concentrations of the substrates and the NAD⁺/NADH ratio. nih.gov In eukaryotic cells, distinct isoforms of MDH are found in the mitochondria and the cytoplasm, highlighting the enzyme's versatile role in different metabolic compartments. wikipedia.orgnih.govwikipedia.org
| Enzyme | Reaction Catalyzed | Cellular Location | Metabolic Pathway |
| Malate Dehydrogenase (MDH) | L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ | Mitochondria, Cytosol | Citric Acid Cycle, Malate-Aspartate Shuttle, Gluconeogenesis |
The malate-aspartate shuttle is a crucial system in eukaryotic cells for transporting reducing equivalents (in the form of electrons from NADH) from the cytosol into the mitochondrial matrix. wikipedia.orgpromegaconnections.comsmpdb.ca This is necessary because the inner mitochondrial membrane is impermeable to NADH. wikipedia.orgwikipedia.org
The shuttle's operation is vital for maximizing ATP yield from glycolysis. promegaconnections.com Cytosolic NADH, primarily produced during glycolysis, passes its electrons to oxaloacetate to form malate, a reaction catalyzed by cytosolic malate dehydrogenase. wikipedia.org Malate is then transported into the mitochondria, where mitochondrial malate dehydrogenase converts it back to oxaloacetate, reducing mitochondrial NAD⁺ to NADH. wikipedia.orgwikipedia.org This mitochondrial NADH can then enter the electron transport chain to produce ATP. promegaconnections.comsmpdb.ca The malate-aspartate shuttle is thus essential for maintaining the redox balance between the cytosol and mitochondria. nih.govpromegaconnections.com
| Shuttle System | Function | Key Enzymes | Net Result |
| Malate-Aspartate Shuttle | Translocation of cytosolic NADH reducing equivalents into mitochondria | Cytosolic & Mitochondrial Malate Dehydrogenase, Aspartate Aminotransferase | Regeneration of cytosolic NAD⁺, formation of mitochondrial NADH for ATP synthesis |
Interplay with Ammonium Assimilation and Detoxification
Ammonium is a key nitrogen source for biosynthesis but is toxic at high concentrations and must be carefully assimilated or detoxified. wikilectures.euwikilectures.eu Malate metabolism is interconnected with these processes.
Recent research has highlighted a role for the malate shuttle in ammonia (B1221849) detoxification, particularly in certain cell types like T cells. nih.govnih.gov This detoxification is linked to the production of 2-ketoglutarate (α-ketoglutarate), which can act as an ammonia scavenger. nih.govnih.govresearchgate.net In this context, the shuttle's primary function shifts from solely maintaining the NAD+/NADH balance to actively participating in ammonia assimilation. nih.govnih.govresearchgate.net
The process involves the conversion of glutamate (B1630785) to 2-ketoglutarate. The resulting 2-ketoglutarate can then incorporate ammonia to reform glutamate, a reaction catalyzed by glutamate dehydrogenase, thereby detoxifying ammonia. wikilectures.euwikilectures.euresearchgate.net This pathway underscores a direct link between malate metabolism and the management of cellular ammonia levels. nih.govnih.gov
In vitro studies on rumen fermentation demonstrate the significant impact of ammonium concentration on microbial metabolism. Ammonia is a crucial nitrogen source for microbial protein synthesis in the rumen. researchgate.net However, high concentrations can be inhibitory.
An in vitro study using different concentrations of total ammonia nitrogen (TAN) from ammonium chloride and urea showed that high levels of free ammonia nitrogen (FAN), which is pH-dependent, negatively correlated with microbial populations and fermentation profiles, including gas production and volatile fatty acid concentration. frontiersin.orgnih.govresearchgate.net This indicates that while ammonium is essential, excessive amounts, particularly in the form of free ammonia at higher pH, can inhibit microbial activity. frontiersin.orgnih.gov The optimal concentration of ruminal ammonia for microbial protein synthesis has been suggested to be around 50 mg NH₃-N/l. cambridge.org
| Ammonia Source | Effect on in vitro Rumen pH | Impact of High Concentration on Fermentation |
| Ammonium Chloride | Slight reduction | Inhibition of microbial populations and fermentation at high FAN levels |
| Urea | Increase | Inhibition of microbial populations and fermentation at high FAN levels |
Metabolic engineering offers strategies to optimize ammonium assimilation in microorganisms for various biotechnological applications. One approach involves modifying key enzymes in nitrogen metabolism. For instance, engineering Azotobacter vinelandii, a nitrogen-fixing bacterium, by introducing a point mutation in glutamine synthase, a central enzyme in ammonia assimilation, resulted in more efficient ammonium production. nih.gov
Such strategies aim to redirect metabolic flux towards desired nitrogen-containing compounds or to enhance the release of ammonium for applications like biofertilizers. nih.gov These approaches often involve complex modifications to the regulatory networks that control nitrogen fixation and assimilation, highlighting the intricate balance of these metabolic pathways. nih.gov Other strategies in organisms like E. coli focus on balancing metabolic flux between cell growth and the synthesis of products derived from pathways that require ammonium, such as the shikimate pathway for aromatic amino acids. mdpi.com
Broader Metabolic Pathway Contributions
Ammonium hydrogen malate, as a source of both malate and ammonium ions, intersects with several central metabolic pathways in vitro. Malate is a key intermediate in cellular respiration and a shuttle for reducing equivalents, while the ammonium ion is a primary source of nitrogen for biosynthesis.
Participation in Plant Photosynthesis and Photorespiration
In plant biochemistry, the components of this compound play distinct and significant roles in carbon fixation and associated pathways.
Malate is a crucial intermediate in Crassulacean acid metabolism (CAM), a photosynthetic adaptation for water conservation. In CAM plants, atmospheric CO2 is fixed at night by the enzyme phosphoenolpyruvate carboxylase (PEPC), forming organic acids, primarily malic acid. This malic acid is then stored in the vacuole. oup.com During the day, it is released and decarboxylated, providing a concentrated source of CO2 for the Calvin cycle. Studies on the facultative CAM plant Guzmania monostachia have shown that ammonium nutrition can enhance CAM activity, especially under drought conditions. oup.comnih.gov This enhancement is linked to increased transcript levels of the vacuolar malate channel (ALMT) and elevated rates of proton transport at the vacuolar membrane, facilitating greater malate accumulation. oup.comnih.gov
Photorespiration is a metabolic process that occurs in C3 plants when the enzyme RuBisCO oxygenates Ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it, which reduces the efficiency of photosynthesis. wikipedia.org This pathway salvages carbon from the product of the oxygenation reaction, but it results in the loss of carbon as CO2 and nitrogen as ammonia (NH3). wikipedia.orgnih.govresearchgate.net This released ammonia is toxic and must be re-assimilated, a process that consumes energy in the form of ATP and reducing equivalents. wikipedia.orgnih.gov
Malate is involved in photorespiration through the malate-oxaloacetate shuttle, which transports reducing equivalents (as NADH) between cellular compartments like the peroxisomes, mitochondria, and chloroplasts. nih.gov In the peroxisomes, the reduction of hydroxypyruvate to glycerate requires NADH. nih.gov This NADH can be supplied by the oxidation of malate to oxaloacetate, a reaction catalyzed by peroxisomal malate dehydrogenase (PMDH). nih.gov Therefore, malate plays an indirect but essential role in sustaining the photorespiratory cycle by providing the necessary reducing power. nih.gov While essential for the pathway, high concentrations of ammonium can be toxic to photosynthetic organisms, with studies showing it can trigger photodamage to photosystem II under certain conditions. nih.gov
| Metabolic Process | Role of Malate/Ammonium | Key Enzymes/Transporters | Organism/System Studied |
|---|---|---|---|
| CAM Photosynthesis | Malate serves as a temporary store of CO2. Ammonium nutrition enhances malate accumulation. oup.com | Phosphoenolpyruvate carboxylase (PEPC), Vacuolar Malate Channel (ALMT) | Guzmania monostachia (Bromeliad) oup.comnih.gov |
| Photorespiration | Malate provides NADH for peroxisomal reactions via the malate-oxaloacetate shuttle. nih.govnih.gov | Peroxisomal Malate Dehydrogenase (PMDH) | Arabidopsis thaliana nih.gov |
| Photorespiration | Ammonia is released and must be re-assimilated at a significant energy cost. wikipedia.orgresearchgate.net | Glutamine Synthetase, Glutamate Synthase | General C3 Plants |
Contribution to Lipid Metabolism
Malate is a key metabolite linking carbohydrate metabolism to lipid synthesis. In oleaginous organisms, it participates in the pathway that provides both the carbon precursor (acetyl-CoA) and the reducing power (NADPH) for fatty acid biosynthesis.
The process begins in the mitochondria, where glucose-derived pyruvate is converted to acetyl-CoA and enters the citric acid cycle to form citrate (B86180). wikipedia.org For fatty acid synthesis to occur in the cytoplasm, this acetyl-CoA must be transported out of the mitochondria. This is achieved via the citrate shuttle. Citrate is transported to the cytoplasm and then cleaved by ATP-citrate lyase to regenerate acetyl-CoA and oxaloacetate. wikipedia.org
Malate's role is crucial in the subsequent steps. The cytoplasmically-generated oxaloacetate is reduced to malate by cytosolic malate dehydrogenase. This malate can then either be transported back into the mitochondria (completing the shuttle) or be oxidatively decarboxylated by malic enzyme to produce pyruvate, CO2, and, importantly, NADPH. nih.gov This reaction is a significant source of the NADPH required for the reductive steps of fatty acid synthesis.
Research on the oleaginous fungus Mucor circinelloides highlights the importance of malate transport in lipid accumulation. In vitro studies have shown that overexpressing the mitochondrial malate transporter (mt) gene led to a significant increase in lipid content. nih.gov Conversely, knocking out the gene decreased lipid accumulation. nih.gov Furthermore, supplementing the fermentation medium of a recombinant M. circinelloides strain with malic acid was found to enhance lipid production, demonstrating that increased malate availability can directly boost the synthesis of fatty acids. nih.gov
| Metabolic Step | Role of Malate | Key Enzymes | Significance for Lipid Synthesis |
|---|---|---|---|
| Citrate Shuttle | Regenerates oxaloacetate in the cytoplasm, which is then converted to malate to complete the shuttle or for NADPH production. wikipedia.org | ATP-citrate lyase, Cytosolic Malate Dehydrogenase | Provides cytoplasmic Acetyl-CoA (carbon precursor). |
| NADPH Production | Oxidative decarboxylation of malate to pyruvate generates NADPH. nih.gov | Malic Enzyme | Provides NADPH (reducing power). |
| Metabolic Engineering | Overexpression of mitochondrial malate transporter increases malate availability and boosts lipid content. nih.gov | Mitochondrial Malate Transporter | Demonstrates malate transport is a key regulatory point. nih.gov |
Enzyme-Substrate Interactions and Regulation (In Vitro)
The primary enzyme that interacts with malate is malate dehydrogenase (MDH), which catalyzes the reversible oxidation of L-malate to oxaloacetate using NAD+ as a cofactor. nih.govnih.gov In vitro studies have extensively characterized its mechanism and regulation.
MDH follows an ordered Bi-Bi kinetic mechanism. nih.gov This means the cofactor, NAD+, binds to the enzyme first, followed by the substrate, L-malate. After the reaction, oxaloacetate is released, followed by the release of NADH. nih.gov The enzyme is highly specific, showing a catalytic rate for oxaloacetate reduction that is orders of magnitude higher than for a similar substrate like pyruvate. nih.gov
The interaction between MDH and its substrates is sensitive to environmental factors, particularly pH. Studies with chicken heart mitochondrial MDH revealed that the binding of L-malate to the enzyme-NADH complex is favored at alkaline pH values (pKa of 7.5), suggesting that the unprotonated form of an enzyme residue (likely histidine) is involved in binding L-malate. researchgate.net Conversely, the binding of D-malate and other inhibitors like hydroxymalonate is favored at acidic pH. researchgate.net
Regulation of MDH activity is complex. The enzyme is subject to feedback inhibition by its products. High concentrations of oxaloacetate and NADH strongly inhibit MDH activity. nih.gov In some microbial systems, high concentrations of the substrate L-malate can also inhibit the enzyme. nih.gov Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues in the active site that are critical for substrate binding and catalysis. For instance, in Plasmodium falciparum MDH, mutations at positions Gln11 and Asn119 led to increased KM values for NADH, indicating their role in cofactor binding. nih.gov Similarly, mutation of a conserved arginine residue (Arg153) that binds the C1 carboxylate of malate resulted in diminished catalytic activity. nih.gov
| Parameter | Description | Key Findings (In Vitro) |
|---|---|---|
| Kinetic Mechanism | The order of substrate and product binding and release. | Ordered Bi-Bi: NAD+ binds first, then L-malate; Oxaloacetate is released, then NADH. nih.gov |
| pH Dependence | The effect of pH on substrate binding. | L-malate binding is promoted at alkaline pH (pKa ~7.5), while D-malate binding is favored at acidic pH. researchgate.net |
| Regulation | Mechanisms that control enzyme activity. | Strong feedback inhibition by excess oxaloacetate and NADH. nih.gov Substrate inhibition by high malate concentrations has also been observed. nih.gov |
| Active Site Residues | Specific amino acids involved in the reaction. | An active site histidine is crucial for catalysis. Arginine (e.g., Arg153) is important for binding the carboxylate groups of malate. nih.govresearchgate.net |
Future Research Directions
Exploration of Novel Synthesis Routes for Tailored Properties
Future research into the synthesis of ammonium (B1175870) hydrogen malate (B86768) will likely move beyond traditional methods to focus on achieving specific, tailored properties through innovative chemical routes. The chirality of the malate anion presents a key opportunity for developing enantiomerically pure compounds for specialized applications.
Key areas for exploration include:
Stereoselective Synthesis: Developing highly stereoselective synthetic methods to produce enantiomerically pure L- or D-ammonium hydrogen malate is a primary goal. This is crucial for applications in nonlinear optics and pharmaceuticals, where chirality dictates functionality. Research could focus on chiral catalysts or bio-catalytic methods using enzymes to ensure high enantiomeric excess.
Green Synthesis Protocols: There is a growing need for environmentally benign chemical processes. Future synthesis routes should explore green solvents (like water or ionic liquids), reduce energy consumption, and utilize renewable starting materials. mdpi.comulisboa.ptrsc.org The development of solvent-free mechanochemical methods could also offer a sustainable alternative to conventional solution-based synthesis. ulisboa.pt
Morphological Control: The properties of a crystalline material are heavily dependent on its size, shape, and crystal habit. Future research should investigate methods to control the crystallization process of ammonium hydrogen malate to produce crystals with desired morphologies, such as nanorods, platelets, or other well-defined shapes. acs.org This could involve the use of specific solvents, additives, or controlled precipitation techniques to tailor the material for specific applications like catalysis or drug delivery. acs.orgacs.org
A comparative table of potential synthesis routes is presented below:
| Synthesis Approach | Potential Advantages | Target Properties | Research Focus |
| Asymmetric Catalysis | High enantiomeric purity | Chirality-dependent optical or biological activity | Development of novel chiral ligands and catalysts |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly | Enantiopure L- or D-isomers | Enzyme screening and engineering |
| Green Chemistry Routes | Reduced environmental impact, sustainability | Lower toxicity, improved lifecycle | Use of aqueous media, renewable resources, energy efficiency |
| Mechanochemistry | Solvent-free, rapid, scalable | Novel polymorphs, high purity | High-energy ball milling, grinding techniques |
| Controlled Crystallization | Tailored crystal size and shape | Optimized physical and chemical properties | Additive-driven growth, template-assisted synthesis |
Application of Advanced In-Situ Structural Characterization Techniques
A deeper understanding of the formation and behavior of this compound requires moving beyond static, ex-situ characterization methods. The application of advanced in-situ and operando techniques will be crucial for observing the dynamic processes of crystallization and structural transformations in real-time. acs.orghidenanalytical.comnih.gov
Future research should employ:
In-Situ X-Ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): These techniques can be used to monitor the nucleation and growth of this compound crystals from solution, providing invaluable data on crystallization kinetics, polymorph selection, and the influence of process parameters on the final crystal structure. youapply.combioengineer.org
Operando Spectroscopy (Raman, FTIR): By coupling spectroscopic methods with a reacting system, researchers can observe the molecular interactions, such as hydrogen bonding, as they form and evolve during the synthesis process. hidenanalytical.comacs.orgyoutube.com This can reveal the mechanism of self-assembly and the roles of solvent and additives at the molecular level.
Cryo-Transmission Electron Microscopy (Cryo-TEM): For studying the earliest stages of nucleation, cryo-TEM can provide direct visualization of pre-nucleation clusters and nascent crystal structures, offering unprecedented insight into the crystallization pathway.
These advanced methods will provide a more complete picture of the structure-property relationships of this compound, from the molecular to the macroscopic scale.
Development of Enhanced Functional Materials for Emerging Technologies
The unique combination of a chiral organic anion and a simple ammonium cation makes this compound a promising candidate for the development of novel functional materials. Future research should focus on harnessing its properties for applications in photonics, electronics, and biomedicine.
Potential areas for development include:
Nonlinear Optical (NLO) Materials: Chiral organic crystals are known to exhibit strong NLO properties. rsc.orgnih.gov Future work should involve growing high-quality, large single crystals of enantiomerically pure this compound and characterizing their second-harmonic generation (SHG) efficiency. scirp.org The goal would be to develop new materials for applications in laser technology and optical communications.
Biocompatible and Biodegradable Materials: Malic acid is a natural, non-toxic metabolite, making its derivatives attractive for biomedical applications. nih.govresearchgate.net Research could focus on developing malate-based polymers or composites where this compound acts as a monomer or a functional component. acs.orgnih.gov These materials could be designed for use as biodegradable scaffolds for tissue engineering, drug delivery vehicles, or biocompatible adhesives. acs.orgalfa-chemistry.com
Chiral Electronics and Spintronics: Chiral materials can influence electron spin, a property that is being explored for next-generation electronic devices. nih.gov Investigations into the electronic properties of this compound could reveal potential for its use in chiral spintronics, where spin-polarized currents could be controlled and manipulated.
Deeper Mechanistic Understanding of Biochemical Roles at the Molecular Level
While the biochemical significance of the malate anion is well-established, a deeper understanding at the molecular level continues to be an active area of research. The malate anion is a key intermediate in the citric acid cycle (Krebs cycle) and plays a central role in transporting reducing equivalents across the mitochondrial membrane via the malate-aspartate shuttle. promegaconnections.com
Future research directions should include:
Enzyme-Substrate Interactions: High-resolution structural biology and computational modeling can provide a more detailed picture of how malate interacts with the active sites of enzymes like malate dehydrogenase. Understanding these interactions is crucial for elucidating the catalytic mechanism and for the design of enzyme inhibitors or activators with therapeutic potential. promegaconnections.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of malate and its associated enzymes, such as malate dehydrogenase. plos.orgnih.govresearchgate.netnih.gov These simulations can reveal how conformational changes in the enzyme are coupled to substrate binding and catalysis, providing insights that are not accessible through static crystal structures alone. plos.orgnih.govplos.org
Role in Disease Metabolism: Dysregulation of malate metabolism has been linked to various diseases, including cancer. promegaconnections.com Further research is needed to understand the precise role of malate in pathological states, which could lead to new diagnostic markers and therapeutic targets.
Synergistic Integration of Experimental and Computational Approaches for Predictive Design
The development of novel materials based on this compound can be significantly accelerated by integrating experimental synthesis and characterization with advanced computational modeling. This synergistic approach allows for the predictive design of materials with desired properties, reducing the need for extensive trial-and-error experimentation.
Future research should focus on:
Crystal Structure Prediction (CSP): Using computational algorithms, it is possible to predict the most stable crystal structures (polymorphs) of this compound. arxiv.orgucl.ac.ukacs.org This can guide experimental efforts to crystallize specific polymorphs with optimized properties, such as stability or solubility.
Machine Learning for Property Prediction: Machine learning models can be trained on existing experimental and computational data to predict the properties of new, hypothetical materials. researchgate.net This approach could be used to screen virtual libraries of malate-based salts to identify candidates with promising NLO, electronic, or biological properties before they are synthesized in the lab.
Integrated Design-Build-Test-Learn Cycles: The most powerful approach involves creating a feedback loop where computational predictions guide experimental work, and the results of these experiments are then used to refine and improve the computational models. researchgate.net This iterative cycle can accelerate the discovery and optimization of new functional materials based on this compound.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming this simple organic salt into a versatile building block for the next generation of advanced materials and a deeper understanding of fundamental biochemical processes.
Q & A
Q. What are the recommended methods for synthesizing ammonium hydrogen malate in laboratory settings?
this compound is typically synthesized via neutralization of malic acid with ammonium hydroxide. A stoichiometric reaction under controlled pH (4.0–5.5) ensures partial deprotonation of malic acid to form the hydrogen malate anion, which binds with ammonium. Purification involves crystallization from aqueous ethanol, followed by vacuum drying . Validate purity using titration (e.g., acid-base titration for residual ammonium) and spectroscopic methods (e.g., FTIR for carboxylate group identification) .
Q. How can researchers characterize the structural and chemical properties of this compound?
Use a combination of:
Q. What solvents are suitable for dissolving this compound, and how does temperature affect its solubility?
this compound is highly soluble in water (≥200 g/L at 25°C) and polar solvents like ethanol. Solubility increases with temperature (e.g., ~300 g/L at 50°C). For non-aqueous systems, dimethyl sulfoxide (DMSO) is effective but may induce partial decomposition. Refer to solubility tables in Kunep’s Solubility Handbook for detailed phase diagrams .
Q. What safety protocols are critical when handling this compound?
- Use Nitrile gloves (tested per EN 374) and full-face respirators (e.g., NIOSH N100) to avoid inhalation of dust.
- Store in airtight containers in dry, ventilated areas to prevent hygroscopic degradation.
- Implement engineering controls (e.g., fume hoods) during synthesis and disposal .
Q. How can researchers verify the absence of ionic contaminants in synthesized batches?
Employ ion chromatography (IC) to detect anions (e.g., chloride, sulfate) and cations (e.g., residual ammonium). For organic acids (e.g., malate), use HPLC with UV detection at 210 nm. Calibrate against certified reference materials .
Q. What are the stability challenges of this compound under varying pH conditions?
At pH < 3, it may decompose into malic acid and ammonium ions. At pH > 7, further deprotonation to malate dianion occurs. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic pH monitoring. Buffer solutions (pH 4–6) are recommended for long-term storage .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁵N) be applied to track this compound in metabolic studies?
Synthesize ¹⁵N-labeled this compound by reacting malic acid with ¹⁵N-enriched ammonium hydroxide. Use LC-MS/MS or NMR to trace isotopic incorporation in biological systems (e.g., plant root exudates or microbial pathways) .
Q. What advanced analytical techniques resolve data contradictions in malate quantification within complex matrices?
- Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances specificity in biological fluids.
- Nuclear Overhauser effect spectroscopy (NOESY) distinguishes malate from structurally similar organic acids (e.g., tartrate).
- Address matrix interference by standard addition or solid-phase extraction (SPE) .
Q. How do metal ions (e.g., Ca²⁺, Mg²⁺) influence the chelation behavior of this compound?
Perform potentiometric titration to determine stability constants of metal-malate complexes. For example, Ca²⁺ forms a 1:1 complex with malate, altering solubility. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands .
Q. What experimental designs optimize this compound’s role in co-crystallization studies?
Apply high-throughput screening with varying stoichiometries of ammonium and malate ions. Use synchrotron XRD to analyze crystal packing. For co-crystals with APIs (active pharmaceutical ingredients), assess dissolution kinetics via powder dissolution testing .
Q. How can researchers mitigate uncertainties in thermodynamic property measurements (e.g., ΔH of dissolution)?
Q. What methodologies control environmental exposure during large-scale this compound production?
- Implement closed-loop systems to capture ammonia vapors.
- Monitor airborne particulates with low-range ammonia detector tubes (5–700 ppm sensitivity).
- Treat wastewater with ion-exchange resins to remove residual malate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
